N-(2,5-dichlorophenyl)-3-ethoxybenzamide N-(2,5-dichlorophenyl)-3-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1513899
InChI: InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H,18,19)
SMILES: CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C15H13Cl2NO2
Molecular Weight: 310.2g/mol

N-(2,5-dichlorophenyl)-3-ethoxybenzamide

CAS No.:

Cat. No.: VC1513899

Molecular Formula: C15H13Cl2NO2

Molecular Weight: 310.2g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-3-ethoxybenzamide -

Specification

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2g/mol
IUPAC Name N-(2,5-dichlorophenyl)-3-ethoxybenzamide
Standard InChI InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Standard InChI Key MAZONRWISDWOIA-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Introduction

Molecular Structure and Properties

N-(2,5-dichlorophenyl)-3-ethoxybenzamide belongs to the class of benzamide derivatives, characterized by a benzamide core with specific substitution patterns. The compound features a 2,5-dichlorophenyl group attached to the nitrogen atom of the amide linkage, while the other side contains a 3-ethoxybenzene moiety.

Structural Characteristics

The molecular structure consists of:

  • A 3-ethoxybenzene group connected to a carbonyl (C=O)

  • An amide (-NH-) linkage

  • A 2,5-dichlorophenyl group with chlorine atoms at positions 2 and 5

The compound exhibits a non-planar geometry due to steric interactions between the substituents, allowing for rotation around the N-C bonds.

Chemical Identity and Properties

PropertyValue
IUPAC NameN-(2,5-dichlorophenyl)-3-ethoxybenzamide
Molecular FormulaC₁₅H₁₃Cl₂NO₂
Molecular Weight310.2 g/mol
Physical AppearanceWhite solid (inferred)
Standard InChIInChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Standard InChIKeyMAZONRWISDWOIA-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

The chemical structure features important functional groups that contribute to its reactivity and potential applications, particularly the amide group, which can participate in hydrogen bonding .

Chemical Properties and Reactivity

The chemical properties of N-(2,5-dichlorophenyl)-3-ethoxybenzamide are influenced by its functional groups, particularly the amide linkage, the ethoxy group, and the chlorine substituents.

Hydrogen Bonding Capabilities

The amide group (-NH-CO-) in N-(2,5-dichlorophenyl)-3-ethoxybenzamide can participate in hydrogen bonding as both a donor (via the N-H) and acceptor (via the C=O). This property is important for its potential interactions with biological targets and for crystal packing in solid state .

Studies of related benzamide derivatives have shown that these compounds can form hydrogen bonds with carboxylic acids and other functional groups. For instance, 2-ethoxybenzamide forms hydrogen bonds with 3-nitrobenzene-1,2-dicarboxylic acid in crystal structures, where the amide group serves as both hydrogen bond donor and acceptor .

Reactivity Patterns

Based on the chemical structure, N-(2,5-dichlorophenyl)-3-ethoxybenzamide would likely exhibit the following reactivity patterns:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 3-ethoxybenzoic acid and 2,5-dichloroaniline

  • Substitution reactions: The chlorine atoms on the dichlorophenyl ring can undergo nucleophilic aromatic substitution under appropriate conditions

  • Ethoxy group modifications: The ethoxy group can undergo cleavage or modification under various conditions

The chlorine substituents on the phenyl ring influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.

Applications and Research Significance

N-(2,5-dichlorophenyl)-3-ethoxybenzamide and related benzamide derivatives have been explored for various applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

Benzamide derivatives have shown significant potential in medicinal chemistry due to their diverse biological activities. While specific data on N-(2,5-dichlorophenyl)-3-ethoxybenzamide is limited, structurally similar compounds have demonstrated:

  • Potential as intermediates in pharmaceutical synthesis

  • Biological activities including antimicrobial, anti-inflammatory, and anticancer properties

  • Ability to interact with specific biological targets due to their hydrogen bonding capabilities

The presence of the 2,5-dichlorophenyl group may contribute to enhanced lipophilicity and potential binding to hydrophobic pockets in biological targets.

Materials Science

In materials science, benzamide derivatives including N-(2,5-dichlorophenyl)-3-ethoxybenzamide may be utilized in:

  • Supramolecular chemistry - The hydrogen bonding capabilities enable the formation of complex supramolecular structures

  • Crystal engineering - The predictable hydrogen bonding patterns allow for designed crystal structures

  • Development of functional materials with specific physical properties

The non-planar geometry and hydrogen bonding capabilities of N-(2,5-dichlorophenyl)-3-ethoxybenzamide make it potentially useful in crystal engineering applications.

Comparative Analysis with Related Compounds

Understanding the relationship between N-(2,5-dichlorophenyl)-3-ethoxybenzamide and structurally similar compounds provides insight into its expected properties and potential applications.

Structural Analogs Comparison

CompoundMolecular FormulaKey Structural DifferencesReference
N-(2,5-dichlorophenyl)-3-ethoxybenzamideC₁₅H₁₃Cl₂NO₂Reference compound
N-(2,5-dichlorophenyl)-2-ethoxybenzamideC₁₅H₁₃Cl₂NO₂Ethoxy group at position 2 instead of 3
N-(3,5-dichlorophenyl)-4-ethoxybenzamideC₁₅H₁₃Cl₂NO₂Chlorine positions (3,5) and ethoxy at position 4
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamideC₁₅H₁₂Cl₃NO₂Additional chlorine atom on benzamide core
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)C₁₆H₁₅Cl₂NO₃Different substituent pattern and additional methoxy group

These structural differences can significantly impact physical properties, chemical reactivity, and potential biological activities of the compounds .

Structure-Activity Relationships

The position of substituents on both phenyl rings can significantly affect:

  • Biological activity: Different substitution patterns may interact differently with biological targets

  • Physicochemical properties: Solubility, lipophilicity, and stability may vary with substitution patterns

  • Crystal packing: Hydrogen bonding networks and crystal structure depend on substitution patterns

For example, the position of the ethoxy group (ortho, meta, or para) can affect the electronic distribution and thus the reactivity of the amide group. Similarly, the position of the chlorine atoms on the phenyl ring influences the electron density and thus potential interactions with targets.

Analytical Characterization

Analytical techniques are essential for characterizing N-(2,5-dichlorophenyl)-3-ethoxybenzamide and confirming its structure and purity.

Spectroscopic Analysis

Standard spectroscopic methods would reveal specific structural features:

  • NMR Spectroscopy: ¹H-NMR would show characteristic signals for the ethoxy group (triplet for CH₃ and quartet for CH₂), aromatic protons with specific splitting patterns, and the NH proton

  • Infrared Spectroscopy: Would display characteristic bands for the amide group (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹)

  • Mass Spectrometry: Would show a molecular ion peak at m/z 310 with characteristic isotope patterns due to the presence of two chlorine atoms

X-ray Crystallography

X-ray crystallography would provide detailed structural information, including bond lengths, bond angles, and three-dimensional arrangement in the solid state. This is particularly relevant given the importance of crystal packing and hydrogen bonding in benzamide derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator